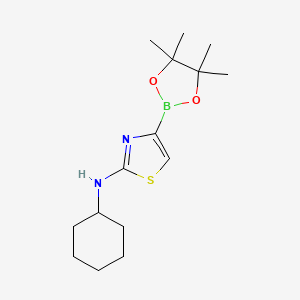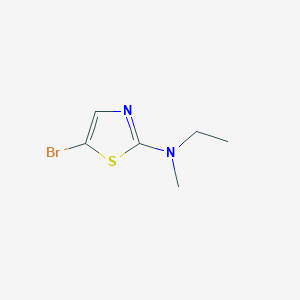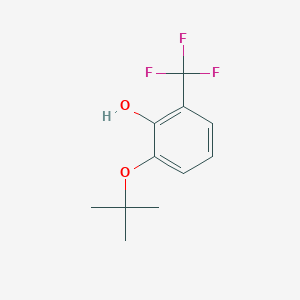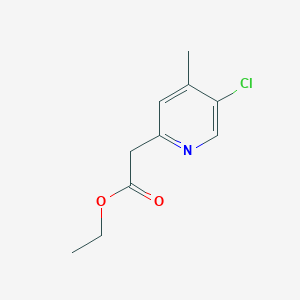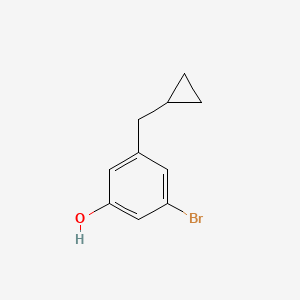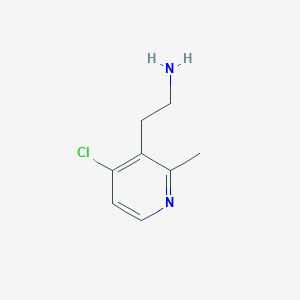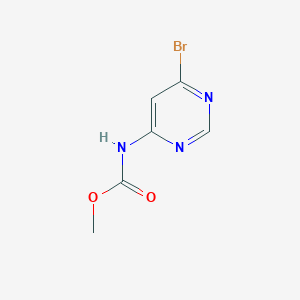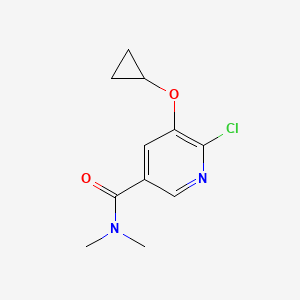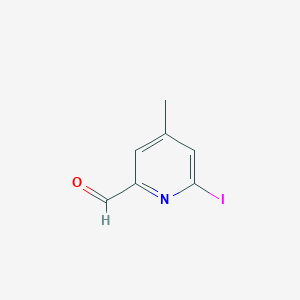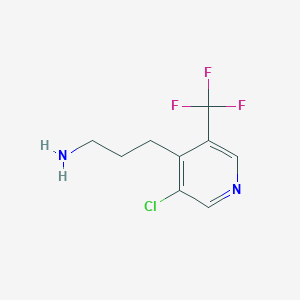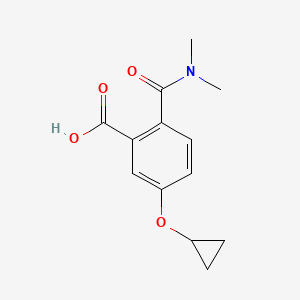
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C13H15NO4 It is characterized by the presence of a cyclopropoxy group, a dimethylcarbamoyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid typically involves multiple steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of a suitable precursor with cyclopropyl bromide under basic conditions.
Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines can be formed.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The cyclopropoxy and dimethylcarbamoyl groups may interact with enzymes or receptors, leading to changes in their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
- 3-Cyclopropoxy-5-(dimethylcarbamoyl)benzoic acid
- 4-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid
Uniqueness
5-Cyclopropoxy-2-(dimethylcarbamoyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of the cyclopropoxy group adds strain to the molecule, potentially affecting its chemical behavior and making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-(dimethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-14(2)12(15)10-6-5-9(18-8-3-4-8)7-11(10)13(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) |
Clé InChI |
YENMYNVKYQQAOL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


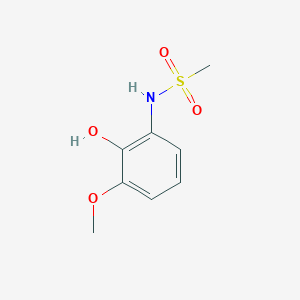
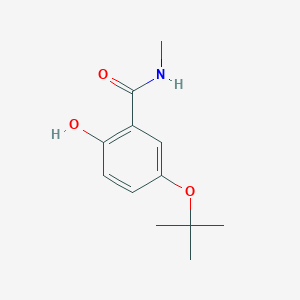

![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
